molecular formula C16H13ClN4O2 B11662265 N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide

N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11662265
M. Wt: 328.75 g/mol
InChI Key: LYSKAIOIKHRVHR-GIJQJNRQSA-N
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Description

N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a furan ring, and a chlorobenzylidene group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with 5-(5-methyl-2-furyl)-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c1-10-2-7-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+

InChI Key

LYSKAIOIKHRVHR-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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